
2-(3,4-Dimethoxyphenyl)isoindolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)isoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the isoindolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)isoindolin-1-one can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials. The reaction typically involves the combination of isonitrile, amine, and methyl 2-formylbenzoate in an acid-free Ugi-type reaction to afford the desired intermediate, which then undergoes intramolecular amidation to form the isoindolinone core .
Another method involves the use of ultrasonic-assisted synthesis, where the reaction medium is subjected to ultrasonic waves to enhance the reaction rates and yields. This method has been shown to be effective in the synthesis of various isoindolinone derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale multicomponent reactions under controlled conditions. The use of microwave irradiation and solventless conditions has also been explored to improve the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dimethoxyphenyl)isoindolin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindolinone derivatives.
Reduction: Reduction reactions can convert the isoindolinone core to isoindoline derivatives.
Substitution: The aromatic ring of the 3,4-dimethoxyphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various substituted isoindolinone and isoindoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex heterocyclic molecules.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethoxyphenyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. For example, as a dopamine receptor ligand, the compound binds to the receptor’s allosteric binding site, modulating its activity. This interaction is mediated by key amino acid residues at the binding site, leading to changes in receptor conformation and function .
Vergleich Mit ähnlichen Verbindungen
2-(3,4-Dimethoxyphenyl)isoindolin-1-one can be compared with other similar compounds such as:
Isoindoline-1,3-dione: Known for its use as an intermediate in the synthesis of various bioactive molecules.
Phthalimide: Widely used in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic versatility.
Eigenschaften
CAS-Nummer |
89313-73-5 |
|---|---|
Molekularformel |
C16H15NO3 |
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C16H15NO3/c1-19-14-8-7-12(9-15(14)20-2)17-10-11-5-3-4-6-13(11)16(17)18/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
JHHONLLSDOMOEE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)N2CC3=CC=CC=C3C2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Pyrimidinamine, 5-fluoro-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B11850847.png)


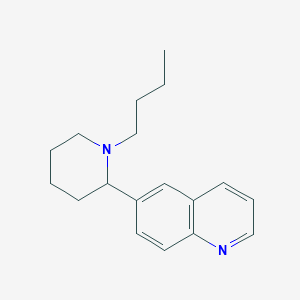
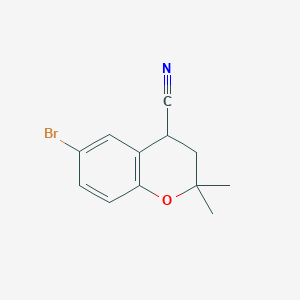

![2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11850867.png)
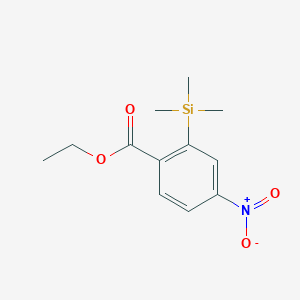
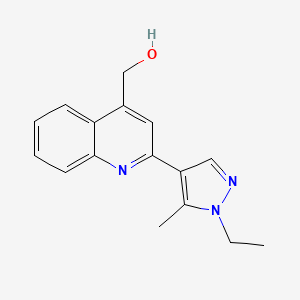
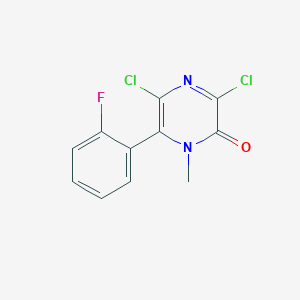
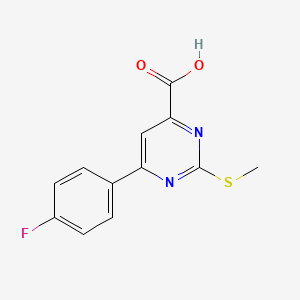
![4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11850906.png)
![Ethyl 6-methoxy-2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11850912.png)
